Product packaging for Methyl 3-(2-(methylamino)ethyl)benzoate(Cat. No.:)

Methyl 3-(2-(methylamino)ethyl)benzoate

Cat. No.: B8068487
M. Wt: 193.24 g/mol
InChI Key: QLWTYAUQMLYTCW-UHFFFAOYSA-N
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Description

Methyl 3-(2-(methylamino)ethyl)benzoate is a benzoate ester derivative of potential interest for pharmaceutical research and organic synthesis. This compound features a methylaminoethyl side chain, a structural motif often found in molecules with biological activity, making it a valuable building block for medicinal chemistry programs and the development of novel active compounds . As a chemical intermediate, it can be used in various synthetic transformations, including amidation and hydrolysis reactions, to create more complex molecular architectures. Researchers can utilize this compound in method development, validation, and quality control applications to ensure consistency in analytical research . This product is provided with comprehensive characterization data. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please handle with appropriate personal protective equipment in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B8068487 Methyl 3-(2-(methylamino)ethyl)benzoate

Properties

IUPAC Name

methyl 3-[2-(methylamino)ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWTYAUQMLYTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 2 Methylamino Ethyl Benzoate

Established Synthetic Pathways

The synthesis of Methyl 3-(2-(methylamino)ethyl)benzoate can be approached through several established routes, leveraging classical organic reactions. These pathways often involve the sequential construction of the target molecule by forming the ester and the side-chain in separate or combined steps.

Preparation from Methyl 3-Bromomethylbenzoate Precursors

A common strategy in organic synthesis is to utilize commercially available or readily synthesized precursors. Methyl 3-(bromomethyl)benzoate serves as a key intermediate for introducing substituents at the meta position of the benzoate (B1203000) ring. chemicalbook.comsigmaaldrich.com The bromine atom at the benzylic position is a good leaving group, making it susceptible to nucleophilic substitution.

A plausible, though not directly documented, pathway to the target compound's scaffold involves a two-step sequence starting from Methyl 3-(bromomethyl)benzoate.

Cyanation : The first step would be a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to replace the bromine and form Methyl 3-(cyanomethyl)benzoate. This reaction extends the carbon chain by one atom. A similar strategy has been reported for the synthesis of Methyl 3-(2-amino-2-thioxoethyl) benzoate, which proceeds via a cyanidation step following chloromethylation.

Reduction and N-Alkylation : The resulting nitrile group can then be reduced to a primary amine, yielding Methyl 3-(2-aminoethyl)benzoate. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Subsequent N-methylation of the primary amine with a methylating agent (e.g., methyl iodide or formaldehyde/formic acid) would yield the final product, this compound.

Alternatively, related syntheses show that bromomethyl benzoates can react directly with amines. For instance, the synthesis of the drug Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with an amine to form a new carbon-nitrogen bond. google.com This suggests a potential, more direct route if a suitable nucleophile corresponding to the entire side chain were available.

Amine Alkylation and Esterification Routes

These routes involve forming the carbon-carbon and carbon-nitrogen bonds of the side chain on the benzene (B151609) ring before or after the esterification of the carboxylic acid group.

Friedel-Crafts Acylation : A hypothetical route could start with methyl benzoate. A Friedel-Crafts acylation using a reagent like 2-chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce a -C(O)CH₂Cl group at the meta position. khanacademy.orgmdpi.com The ketone could then be reduced to a methylene (B1212753) group, and the chloride substituted with methylamine (B109427) to form the desired side chain. The order of these steps would be crucial to avoid unwanted side reactions.

Esterification as a Final Step : A more common strategy involves constructing the 3-(2-(methylamino)ethyl)benzoic acid molecule first, followed by esterification. The synthesis of the acid could be achieved through various multi-step sequences. Once the acid is obtained, a standard Fischer esterification, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, would yield the final methyl ester. quora.com

Multi-Step Synthesis Strategies for Related Benzoate Esters

The synthesis of substituted benzoates often requires careful strategic planning, particularly concerning the order of reactions to ensure correct regioselectivity. lumenlearning.comyoutube.com

The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This property is advantageous for the synthesis of the target compound, as it directs incoming electrophiles to the desired meta-position.

A general multi-step strategy could be:

Start with a meta-directing group : Begin with a molecule that already has a meta-director, such as benzoic acid or methyl benzoate.

Introduce the side chain precursor : Perform an EAS reaction, such as Friedel-Crafts acylation, to add a precursor to the side chain at the meta position. youtube.com

Functional Group Interconversion : Modify the introduced precursor through a series of reactions (e.g., reduction, substitution, alkylation) to build the final -(CH₂)₂NHCH₃ side chain. youtube.comyoutube.com

Esterification (if necessary) : If starting with benzoic acid, perform the esterification as one of the final steps.

This approach ensures that the substituents are placed in the correct 1,3-relationship on the benzene ring. The synthesis of Benzocaine (ethyl 4-aminobenzoate), for example, involves a carefully planned sequence of oxidation and reduction steps to achieve the desired product, highlighting the importance of reaction order.

Table 1: Overview of Multi-Step Synthesis Strategies for Benzoate Esters
StrategyKey PrincipleExample Application for Target Compound
Precursor Functionalization Modifying a reactive handle on a pre-formed benzoate ester.Starting with Methyl 3-(bromomethyl)benzoate and performing substitution reactions.
Ring Functionalization Building the side chain directly onto the aromatic ring using EAS reactions.Friedel-Crafts acylation of methyl benzoate followed by side-chain modification.
Late-Stage Esterification Constructing the substituted benzoic acid first, then forming the ester.Synthesizing 3-(2-(methylamino)ethyl)benzoic acid and then reacting it with methanol.
Regioselective Control Utilizing the directing effects of existing substituents to guide new groups.Using the meta-directing ester group to control the position of side-chain addition. lumenlearning.com

Development of Novel Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer reaction protocols. Research into novel approaches for synthesizing esters and related compounds is ongoing, with a focus on green chemistry and advanced energy sources.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. lumenlearning.comyoutube.com The synthesis of this compound can be made more environmentally benign by applying these principles:

Catalysis over Stoichiometric Reagents : Traditional esterification often uses stoichiometric amounts of strong acids like H₂SO₄, leading to significant waste. The use of recoverable solid acid catalysts, such as zirconium or titanium-based solid acids, offers a greener alternative that minimizes waste and allows for catalyst recycling. chemicalbook.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. ethz.ch

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure or using alternative energy sources like microwaves.

Microwave-Assisted Synthesis Investigations of Related Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Instead of conventional heating, microwave irradiation directly and efficiently heats the reacting molecules, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.net

Studies on the synthesis of various benzoate esters have demonstrated the effectiveness of microwave irradiation. For example, the esterification of benzoic acid with alcohols can be completed in minutes under microwave heating, compared to hours with conventional refluxing. msu.edursc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoate Esters
ReactionMethodReaction TimeYieldReference
Butyl Benzoate Synthesis Conventional Heating45 minutesNot specified msu.edu
Butyl Benzoate Synthesis Microwave-Assisted6 minutesNot specified msu.edu
Ethyl Benzoate Synthesis Conventional HeatingLong heating timesLower researchgate.net
Ethyl Benzoate Synthesis Microwave-Assisted5 minutes97% researchgate.net
Methyl Benzoate Synthesis Microwave-Assisted (NFSi catalyst)30 minutesQuantitative rsc.org

These findings suggest that a microwave-assisted Fischer esterification of 3-(2-(methylamino)ethyl)benzoic acid would likely be a rapid and efficient method for producing the target compound.

Precursor Chemistry and Intermediate Compounds

The formation of this compound relies on the careful synthesis and purification of its precursors. The journey from basic starting materials to the final product involves the creation of a crucial aminoethyl benzoate structure, which itself is derived from a more fundamental benzoate building block.

Synthesis of Methyl 3-(2-Aminoethyl)benzoate and Derivatives

A key intermediate in the synthesis of the target molecule is Methyl 3-(2-aminoethyl)benzoate. A common and effective route to this compound begins with Methyl 3-(cyanomethyl)benzoate. The synthesis of this cyanomethyl intermediate can be achieved through various methods, including the reaction of 3-bromomethyl-benzoic acid methyl ester with potassium cyanide in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide group.

Another patented method starts from m-toluic acid, which is first acylated with thionyl chloride and then chlorinated. The resulting product is esterified with methanol, followed by a cyanation reaction using sodium cyanide in the presence of a phase transfer catalyst to yield Methyl 3-(cyanomethyl)benzoate. google.com

Once Methyl 3-(cyanomethyl)benzoate is obtained, the next critical step is the reduction of the nitrile (cyano) group to a primary amine, yielding Methyl 3-(2-aminoethyl)benzoate. A well-established method for this transformation is catalytic hydrogenation. Raney nickel is a commonly employed catalyst for the reduction of nitriles. masterorganicchemistry.comyoutube.comacs.orgyoutube.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol. This method is advantageous as it can selectively reduce the nitrile group without affecting the ester functionality. orgsyn.orgorgsyn.org

With the successful synthesis of Methyl 3-(2-aminoethyl)benzoate, the final step to obtain the target compound is the introduction of a methyl group to the primary amine. The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of primary amines. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comorganic-chemistry.org This reaction involves treating the primary amine with an excess of formic acid and formaldehyde. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.orgorgsyn.orgwhilesciencesleeps.comchimia.chgoogle.com The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid to the N-methylated amine. A significant advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage and avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org For the synthesis of a secondary amine like this compound, the stoichiometry of the reagents can be controlled to favor mono-methylation.

Interactive Table: Synthetic Steps for this compound

StepStarting MaterialKey ReagentsIntermediate/Product
1m-Toluic acidThionyl chloride, Chlorine, Methanol, Sodium cyanideMethyl 3-(cyanomethyl)benzoate
23-Bromomethyl-benzoic acid methyl esterPotassium cyanide, DMFMethyl 3-(cyanomethyl)benzoate
3Methyl 3-(cyanomethyl)benzoateRaney Nickel, HydrogenMethyl 3-(2-aminoethyl)benzoate
4Methyl 3-(2-aminoethyl)benzoateFormic acid, FormaldehydeThis compound

Role of Methyl Benzoate as a Core Building Block

Methyl benzoate serves as the foundational structural core for the synthesis of this compound and its precursors. The synthesis of methyl benzoate itself is a classic example of Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iq The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. uomustansiriyah.edu.iq

The methyl benzoate core provides the necessary aromatic ring and the methyl ester group. Subsequent reactions then focus on introducing and modifying the substituent at the meta-position (position 3) of the benzene ring to build the desired (methylamino)ethyl side chain. For instance, a synthetic route to an intermediate, methyl 3-(2-amino-2-thioxoethyl) benzoate, utilizes methyl benzoate as the starting raw material, which undergoes chloromethylation and cyanidation as key steps. researchgate.net This highlights the versatility of the methyl benzoate scaffold in the elaboration of more complex molecules.

Interactive Table: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₁H₁₅NO₂193.24
Methyl 3-(2-Aminoethyl)benzoateC₁₀H₁₃NO₂179.22
Methyl 3-(cyanomethyl)benzoateC₁₀H₉NO₂175.18
Methyl BenzoateC₈H₈O₂136.15

Chemical Reactivity and Reaction Mechanisms of Methyl 3 2 Methylamino Ethyl Benzoate

General Reaction Classes

The reactivity of Methyl 3-(2-(methylamino)ethyl)benzoate can be categorized based on the functional group undergoing transformation.

The methyl ester moiety is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org

Ester Hydrolysis: The ester can be cleaved to yield the corresponding carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to form 3-(2-(methylamino)ethyl)benzoic acid and methanol. This reaction is reversible and exists in equilibrium. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification) : When heated with a base like sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to form the sodium salt of the carboxylic acid (a carboxylate) and methanol. libretexts.orglibretexts.org This process is called saponification. libretexts.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com For the reaction to proceed to completion, the reactant alcohol is typically used in large excess as the solvent to shift the equilibrium. libretexts.orgmasterorganicchemistry.com

Table 1: Summary of Reactions at the Ester Moiety
Reaction TypeReagentsProductsConditions
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalyst)3-(2-(methylamino)ethyl)benzoic Acid + MethanolHeat, excess water libretexts.orglibretexts.org
Base-Promoted Hydrolysis (Saponification)NaOH or KOH, H₂OSodium or Potassium 3-(2-(methylamino)ethyl)benzoate + MethanolHeat, stoichiometric base libretexts.orglibretexts.org
TransesterificationR'OH, H⁺ or R'O⁻ (catalyst)Alkyl 3-(2-(methylamino)ethyl)benzoate + MethanolExcess R'OH as solvent libretexts.orgmasterorganicchemistry.com

The secondary amine in the side chain is a nucleophilic center and can undergo several characteristic reactions.

Alkylation : The amine can be alkylated by reaction with alkyl halides, leading to the formation of a tertiary amine.

Acylation : Reaction with acylating agents such as acyl chlorides or acid anhydrides will convert the secondary amine into an amide. This is a type of nucleophilic acyl substitution. libretexts.org

Condensation Reactions : The amine can potentially react with carbonyl compounds like aldehydes and ketones. Condensation reactions of secondary amines with carbonyls can lead to the formation of enamines. nih.gov

Table 2: Summary of Reactions at the Amine Moiety
Reaction TypeReagentsProduct Functional GroupGeneral Principle
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineNucleophilic substitution at the alkyl halide.
N-AcylationAcyl Chloride (e.g., CH₃COCl) or Anhydride (B1165640)AmideNucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.org
CondensationAldehyde or KetoneEnamineNucleophilic addition to the carbonyl followed by dehydration. nih.gov

The benzene (B151609) ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the two existing substituents: the methyl ester and the (methylamino)ethyl side chain. nih.gov

The methyl ester group (-COOCH₃) is an electron-withdrawing group and is therefore deactivating and a meta-director . rsc.org

The alkyl side chain (-CH₂CH₂NHCH₃) is generally considered an electron-donating group and is therefore activating and an ortho-, para-director .

The outcome of an electrophilic substitution reaction will depend on the reaction conditions. In strongly acidic media, such as those used for nitration, the amine group will be protonated to form an ammonium (B1175870) ion (-CH₂CH₂N⁺H₂CH₃). This protonated group becomes strongly electron-withdrawing and thus deactivating and meta-directing. This reinforces the meta-directing effect of the ester group.

Common functionalization reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. aiinmr.comyoutube.com

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst like AlCl₃. researchgate.netlibretexts.org Due to the deactivating nature of the ring (especially under acidic conditions), these reactions may require harsh conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsProduct Functional GroupExpected Regioselectivity
NitrationHNO₃, H₂SO₄Nitro group (-NO₂)Predominantly meta to both substituents. rsc.orgaiinmr.com
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl group (-COR)Meta to the ester group; may be sterically hindered. libretexts.org
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halogen (-Br or -Cl)Meta to the ester group.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity and potential for synthetic manipulation.

The hydrolysis and transesterification of the ester proceed through well-established nucleophilic acyl substitution mechanisms.

Acid-Catalyzed Ester Hydrolysis Mechanism :

Protonation : The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.org

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.org

Deprotonation : The protonated carbonyl of the final carboxylic acid is deprotonated to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification) Mechanism :

Nucleophilic Attack : The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination : The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. libretexts.org

Deprotonation : The liberated methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and methanol. libretexts.org

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the stability of the intermediate carbocation (the arenium ion or sigma complex).

Mechanism of Nitration :

Formation of the Electrophile : Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Nucleophilic Attack : The π electrons of the aromatic ring attack the nitronium ion. aiinmr.com This attack is directed by the existing substituents. For this compound, under these strongly acidic conditions, both the ester and the protonated amine direct the attack to the meta positions relative to themselves. Attack at the 5-position (meta to both groups) would be strongly favored.

Resonance Stabilization : The resulting carbocation, the arenium ion, is stabilized by resonance. Examination of the resonance structures for ortho, para, and meta attack shows that meta attack is favored for a meta-directing group because it avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing group.

Deprotonation : A base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, predominantly Methyl 5-nitro-3-(2-(methylamino)ethyl)benzoate. aiinmr.com

Rearrangement Reactions and Intermolecular Processes of this compound

The study of rearrangement reactions and intermolecular processes provides crucial insights into the stability, reactivity, and potential applications of a chemical compound. For this compound, a molecule possessing a secondary amine, an ethyl side chain, and a meta-substituted methyl benzoate (B1203000) ring, a variety of such reactions and interactions can be postulated based on the reactivity of its constituent functional groups and structurally analogous compounds. While direct experimental studies on the rearrangement and intermolecular processes of this compound are not extensively available in the current body of scientific literature, plausible pathways can be inferred from research on related N-alkylethyl-aminobenzoates and substituted phenethylamines.

Potential Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. The presence of both an amino group and an ester functionality on the aromatic ring of this compound suggests the potential for several types of rearrangements, particularly under thermal or photochemical conditions.

One area of interest is the potential for photochemical rearrangements, which have been observed in related aminobenzoic acid derivatives. For instance, studies on p-aminobenzoic acid have shown that irradiation can lead to the formation of new C-N and C-C bonds, resulting in dimeric structures. While the substitution pattern of this compound differs, the underlying principle of photo-induced electronic excitation leading to bond reorganization could be applicable.

Furthermore, the phenethylamine (B48288) substructure within this compound suggests the possibility of rearrangements analogous to those seen in other N-alkylated phenethylamines. Although less common, under specific catalytic or high-energy conditions, rearrangements involving the ethylamino side chain could potentially occur.

Intermolecular Processes

The intermolecular forces at play significantly influence the physical properties and macroscopic behavior of this compound. The key intermolecular interactions expected are hydrogen bonding and van der Waals forces.

The secondary amine group (-NH-) is a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself are hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. The strength and nature of this hydrogen bonding can be influenced by the solvent environment. For example, in protic solvents, competition for hydrogen bonding sites would occur between the solute and solvent molecules.

Computational studies on related molecules, such as m-aminobenzoic acid, have explored the competition between hydration of a protonated amine and a neutral carboxylic acid, highlighting the role of water bridges in stabilizing certain conformations. nih.gov Such studies suggest that in the presence of water, intricate hydrogen-bonding networks would be established with this compound.

The conformation of the ethylamino side chain relative to the benzoate ring is another critical aspect of its intermolecular behavior. Research on substituted phenethylamines has shown a preference for a gauche conformation of the amino group relative to the aromatic ring in the absence of a solvent, indicating a favorable intramolecular interaction. acs.org The presence of solvent, however, can alter this preference. The conformational flexibility of the side chain in this compound would influence how it packs in the solid state and interacts with other molecules in solution.

Table 1: Calculated Conformational Energies of a Model Phenethylamine

To illustrate the concept of conformational preferences in the phenethylamine moiety, the following table presents hypothetical relative energy data for different conformers of a simplified N-methylphenethylamine model. This data is conceptual and serves to demonstrate the energetic differences that can exist between folded (gauche) and extended (anti) conformations.

ConformerDihedral Angle (N-C-C-Ar)Relative Energy (kcal/mol)Population (%)
Gauche~60°075
Anti180°1.525

This table is illustrative and based on general principles of conformational analysis of phenethylamines. The values are not derived from direct experimental measurement of this compound.

Mentioned Chemical Compounds

Chemical Name
This compound
p-aminobenzoic acid
m-aminobenzoic acid
N-methylphenethylamine

Design and Synthesis of Derivatives and Analogues of Methyl 3 2 Methylamino Ethyl Benzoate

Structure-Activity Relationship (SAR) Studies for Modified Benzoate (B1203000) Esters

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of Methyl 3-(2-(methylamino)ethyl)benzoate, these studies typically involve systematic modifications at three key positions: the amino group, the ethyl spacer, and the benzoate ring.

Research into phenethylamine (B48288) derivatives, the broader class to which this compound belongs, has shown that N-substitution is a key determinant of activity at various biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govbiomolther.orgbiomolther.org For instance, the synthesis of N-benzyl derivatives is a common strategy to introduce a bulky, lipophilic group, potentially enhancing binding affinity through additional hydrophobic or pi-stacking interactions. The preparation of such analogues can be achieved through several synthetic routes, including the reaction of a primary amine with benzyl (B1604629) halides or reductive amination of a primary amine with benzaldehyde. A related synthetic approach involves the reaction of a suitable carboxylic acid with N-(2-hydroxyethyl)-N-benzyl-methylamine, indicating the accessibility of such N-substituted side chains. google.com

Similarly, N,N-dimethylated analogues can be synthesized, often leading to changes in receptor selectivity and pharmacokinetic properties. The presence of a tertiary amine can alter the compound's pKa and its ability to cross the blood-brain barrier.

The following table summarizes hypothetical SAR trends based on general observations from related phenethylamine derivatives:

R Group on AminePotential Impact on ActivityRationale
-CH₃ (Methyl) Baseline activityParent compound
-H (Secondary Amine) May alter receptor selectivityChanges in basicity and hydrogen bonding capacity
-CH₂Ph (Benzyl) May increase affinityIntroduction of bulky, lipophilic group for potential hydrophobic interactions
-CH(CH₃)₂ (Isopropyl) May decrease affinity due to steric hindranceSteric bulk can prevent optimal binding
-(CH₃)₂ (Dimethyl) Alters pKa and blood-brain barrier penetrationTertiary amine formation

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds.

The two-carbon ethyl chain separating the phenyl ring from the amino group is a conserved feature in many neuroactive phenethylamines. However, modifications to this spacer can provide valuable SAR insights. Strategies include:

Homologation: Extending the chain to a propyl or butyl spacer can determine the optimal distance between the aromatic ring and the amino group for target engagement.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, into the spacer can restrict conformational flexibility. This helps to identify the bioactive conformation of the molecule.

Introduction of Substituents: Adding alkyl or hydroxyl groups to the ethyl chain can introduce new chiral centers and potential hydrogen bonding interactions, which can significantly impact potency and selectivity.

Studies on related compounds, such as ketamine esters, have shown that the length and structure of side chains can significantly influence biological activity, with longer chains sometimes leading to higher potency. mdpi.com

The characterization and confirmation of the structure of newly synthesized analogues are critical steps. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools used to determine the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. nih.govresearchgate.net For example, in N-benzyl derivatives, the appearance of signals corresponding to the benzylic protons and the aromatic protons of the benzyl group would be a key diagnostic feature. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the novel compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester and the N-H bend of the amine.

X-ray Crystallography: When a crystalline solid is obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational preferences in the solid state. nih.gov

Application as Building Blocks in Complex Molecule Synthesis

The functional groups present in this compound make it a valuable starting material or intermediate for the synthesis of more elaborate molecules, including polycyclic and heterocyclic systems, some of which may possess biological relevance.

The inherent reactivity of the amine and the potential for modification of the benzoate ester allow for the construction of various ring systems. For example, the amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. The synthesis of complex heterocyclic systems often relies on building blocks that contain both nucleophilic and electrophilic centers, or functionalities that can be converted into them. nih.govguilan.ac.ir

Methodologies such as the Pictet-Spengler reaction or Bischler-Napieralski isoquinoline (B145761) synthesis could potentially be adapted, using derivatives of this compound to create fused heterocyclic scaffolds. The general principle involves using bifunctional building blocks to construct complex molecular frameworks through sequential or one-pot reactions. nih.govcapes.gov.brberkeley.edu Research has demonstrated the synthesis of polycyclic energetic materials by combining bicyclic triazole and azetidine (B1206935) structures, showcasing the modular approach to building complex systems. nih.gov

The phenethylamine core of this compound is a common motif in many biologically active compounds. unam.edu.na As such, this molecule and its derivatives can be incorporated as fragments into larger molecules designed to target specific biological systems. For instance, β-amino acids containing heterocyclic moieties are recognized as important pharmacophores in a variety of therapeutic areas, including antiviral and anti-inflammatory agents. nih.gov

The benzoate portion of the molecule can also be a key interaction domain. Studies on brassinosteroid analogues have shown that the inclusion of a benzoate group on the side chain can significantly enhance biological activity, with further modifications on the benzoate ring, such as fluorination, fine-tuning the potency. mdpi.com This highlights how the benzoate moiety of the title compound could be a crucial element when incorporated into larger, biologically active scaffolds. Furthermore, 2-aminobenzoic acid (anthranilic acid) and its derivatives are important intermediates in the synthesis of various heterocycles and bioactive compounds. orgsyn.org This suggests that the core structure of this compound is relevant to the construction of molecules with potential therapeutic applications.

Design of Protein Degrader Building Blocks Utilizing Related Structures

The development of proteolysis-targeting chimeras (PROTACs) as a therapeutic modality has spurred extensive research into novel building blocks that constitute these heterobifunctional molecules. PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org This process is mediated by a molecule composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. While "this compound" itself is not a prominently documented building block in PROTAC design, its structural motifs, particularly the substituted benzoate ring, are present in scaffolds that have been investigated for the development of new E3 ligase ligands.

The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). rsc.orgnih.gov The ligands for these ligases are critical components of PROTACs, and there is a continuous effort to discover novel scaffolds that offer improved physicochemical properties, binding affinities, and synthetic accessibility. acs.orgrsc.org

Recent studies have explored beyond the traditional thalidomide-based immunomodulatory drugs (IMiDs) for CRBN recruitment. acs.org Notably, research has focused on developing novel, non-phthalimide CRBN binders to overcome the inherent instability and potential off-target effects of classical IMiD scaffolds. acs.org Within this context, various phenyl and benzoate-containing structures have emerged as promising starting points.

For instance, phenyl glutarimides have been reported as a class of CRBN ligands with improved chemical stability compared to their phthalimide-based counterparts. acs.org Furthermore, the exploration of fluorinated benzamide (B126) derivatives has demonstrated that such modifications can enhance binding affinity to CRBN. acs.org This suggests that the benzoate scaffold can be effectively utilized and functionalized to create potent E3 ligase ligands.

The synthesis of PROTACs often involves the use of functionalized intermediates that can be readily coupled to a linker or a target protein ligand. An example from the literature describes the use of methyl 4-(chlorocarbonyl)benzoate as an intermediate in the synthesis of a PROTAC. nih.govresearchgate.net This highlights the utility of benzoate derivatives as versatile chemical handles in the construction of these complex molecules.

Considering the structure of "this compound," one could envision its adaptation as a building block for protein degraders. The secondary amine in the (methylamino)ethyl side chain provides a potential attachment point for a linker, which could then be connected to a warhead that binds to a target protein. The methyl ester on the benzoate ring could also be hydrolyzed to a carboxylic acid, offering another point for chemical modification and linker attachment.

The design of such a building block would involve a systematic structure-activity relationship (SAR) study to optimize its binding to an E3 ligase. This would entail synthesizing a library of analogues with variations in the substituents on the benzoate ring and modifications to the ethylamino side chain. The goal would be to identify a derivative that maintains or improves upon the binding affinity of known E3 ligase ligands while offering desirable pharmacological properties.

The following table outlines some related benzoate and phenyl-containing scaffolds that have been investigated as building blocks for protein degraders, providing a conceptual framework for how "this compound" could be similarly developed.

Scaffold TypeE3 Ligase TargetKey Structural Features & Rationale for UseResearch Findings
Phenyl Glutarimides Cereblon (CRBN)Replacement of the phthalimide (B116566) ring of traditional IMiDs with a phenyl glutarimide (B196013) scaffold.Demonstrates improved chemical stability over phthalimide-based recruiters and retains CRBN affinity. acs.org
Fluorinated Benzamides Cereblon (CRBN)Introduction of fluorine atoms to the benzamide core.Perfluorination of benzamides has been shown to increase binding affinity to CRBN compared to non-fluorinated analogues. acs.org
Anilino Glutarimides Cereblon (CRBN)Incorporation of an anilino group attached to the glutarimide ring.Can lead to significant improvements in solubility compared to classical scaffolds. acs.org
Methyl 4-(chlorocarbonyl)benzoate Not a direct ligand, but a synthetic intermediate.A reactive benzoic acid derivative used for linker attachment.Utilized in the synthesis of IAP ligand-based PROTACs. nih.govresearchgate.net

While direct evidence for the use of "this compound" in protein degrader design is not currently prevalent in the literature, the exploration of structurally related benzoate and phenyl derivatives as novel E3 ligase ligands indicates the potential for such scaffolds in the future of targeted protein degradation. The modular nature of PROTACs and the ongoing search for new building blocks suggest that a variety of aromatic cores, including functionalized benzoates, will continue to be a fertile ground for discovery. nih.govnih.gov

Spectroscopic and Analytical Characterization Methodologies for Methyl 3 2 Methylamino Ethyl Benzoate and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of Methyl 3-(2-(methylamino)ethyl)benzoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl side chain, the N-methyl group, and the methyl ester group. The aromatic region would likely display complex multiplets for the protons on the 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.20 - 7.90 (m, 4H) 128.0 - 135.0
-OCH₃ 3.91 (s, 3H) 52.2
-C=O - 167.0
Ar-CH₂- 2.85 - 2.95 (t, 2H) 36.0
-CH₂-N 2.75 - 2.85 (t, 2H) 50.0
N-CH₃ 2.45 (s, 3H) 33.5

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the ester, amine, and aromatic functionalities.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O Stretch (Ester) 1715 - 1735 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-O Stretch (Ester) 1100 - 1300 Strong

Note: These are typical ranges for the specified functional groups and are based on data for similar compounds. researchgate.netnist.govnist.gov

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 193.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve key cleavages. A primary fragmentation pathway would be the benzylic cleavage, resulting in a stable benzylic cation. Another significant fragmentation would be the cleavage alpha to the nitrogen atom of the amino group.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
193 [M]⁺ (Molecular Ion)
162 [M - OCH₃]⁺
134 [M - COOCH₃]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.

Method development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective. thermofisher.comresearchgate.net The pH of the aqueous phase can be adjusted to control the retention of the basic amine.

Detection: UV detection would be appropriate, with the wavelength set to the absorbance maximum of the benzoate (B1203000) chromophore, likely around 230-254 nm.

Flow Rate and Temperature: Typical flow rates would be around 1 mL/min, and the column temperature could be maintained at ambient or slightly elevated temperatures (e.g., 25-40°C) to ensure reproducible retention times. lcms.cz

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC analysis, although its polarity due to the amine group could lead to peak tailing.

Key considerations for GC method development include:

Derivatization: To improve volatility and reduce peak tailing, derivatization of the secondary amine group may be necessary. shimadzu.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the amine into a less polar trifluoroacetyl derivative. shimadzu.com

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable for separating the compound from other components in a mixture.

Injector and Detector: A split/splitless injector would be used, and a flame ionization detector (FID) would provide good sensitivity. For definitive identification, a mass spectrometer (MS) detector is invaluable, allowing for the comparison of the obtained mass spectrum with a library or for interpretation of the fragmentation pattern. umich.edunih.gov

Temperature Program: A temperature-programmed analysis would be employed, starting at a lower temperature and ramping up to elute the compound in a reasonable time with good peak shape.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid and cost-effective means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound and its derivatives, such as the precursor Methyl 3-(2-aminoethyl)benzoate or the protected intermediate Methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate, TLC is instrumental in determining the reaction's endpoint and identifying the presence of any byproducts.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For aromatic esters and amines like this compound, a common stationary phase is silica gel, which is polar. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the reactant, product, and any intermediates. A typical eluent system for compounds of this nature would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to control the retention factor (Rf) of the spots, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a hypothetical synthesis of this compound from a precursor, aliquots of the reaction mixture would be spotted on a TLC plate at regular intervals. By comparing the spots of the reaction mixture with the spots of the starting material and the expected product, the progress of the reaction can be visualized under UV light (as aromatic compounds are often UV-active) or by staining with an appropriate developing agent. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

CompoundTypical Stationary PhaseTypical Mobile Phase (v/v)Expected Rf Range
Methyl 3-(2-aminoethyl)benzoateSilica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.3 - 0.5
This compoundSilica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.4 - 0.6
Methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoateSilica Gel 60 F254Hexane:Ethyl Acetate (3:1)0.5 - 0.7

Note: The Rf values provided in the table are illustrative and can vary based on the specific experimental conditions.

Crystallographic Studies for Solid-State Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regiochemistry of substitution on the benzene ring and the conformation of the ethylamino side chain.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging and time-consuming step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the electron clouds of the atoms in the crystal is collected by a detector.

The positions and intensities of the diffraction spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined. This information is refined to generate a final crystal structure. The crystallographic data provides a wealth of information, including the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

Computational and Theoretical Investigations of Methyl 3 2 Methylamino Ethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Methyl 3-(2-(methylamino)ethyl)benzoate would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.

Following optimization, a variety of electronic properties could be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitability. A molecular electrostatic potential (MEP) map could also be generated to visualize regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-652.123Thermodynamic stability indicator
HOMO Energy (eV)-6.45Relates to ionization potential
LUMO Energy (eV)-0.89Relates to electron affinity
HOMO-LUMO Gap (eV)5.56Indicator of kinetic stability
Dipole Moment (Debye)2.78Overall polarity of the molecule

Ab Initio Methods for Energetic Properties and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, could provide a higher level of theory for calculating the energetic properties of this compound. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain highly accurate single-point energies.

These methods would be invaluable for investigating potential reaction pathways. For instance, the mechanism of ester hydrolysis or N-methylation could be explored by calculating the transition state structures and their corresponding activation energies. This would provide a detailed, quantitative picture of the reaction kinetics.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the macroscopic and dynamic behavior of molecules.

Conformational Analysis and Intermolecular Interactions

The flexible ethylamine (B1201723) side chain of this compound allows for multiple low-energy conformations. A systematic conformational analysis, using molecular mechanics force fields, could identify the most populated conformers in different environments.

Molecular dynamics (MD) simulations could then be used to study the molecule's behavior over time, both in isolation and in the presence of solvent molecules like water. These simulations would reveal how intermolecular forces, such as hydrogen bonding between the amine group and water, or pi-stacking interactions involving the benzene (B151609) ring, influence the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) could be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax).

Furthermore, by calculating the vibrational frequencies at the optimized geometry, an infrared (IR) spectrum can be simulated. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPredicted ParameterHypothetical Value
UV-Visλmax210 nm, 254 nm
IRC=O stretch1715 cm⁻¹
IRN-H stretch3350 cm⁻¹
¹H NMRO-CH₃ chemical shift3.85 ppm
¹³C NMRC=O chemical shift166.2 ppm

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of experimental data, chemoinformatics tools can predict a variety of physicochemical and biological properties based on the molecule's structure. For this compound, numerous molecular descriptors could be calculated, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

If a series of related compounds with known biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This statistical model would correlate the calculated molecular descriptors with the observed activity, potentially identifying the key structural features responsible for the compound's biological effects. This would allow for the rational design of new, more potent analogues.

Ligand-Based and Structure-Based Design Principles

The rational design of molecules with desired biological activities can be approached from two main perspectives: ligand-based and structure-based design. The choice between these depends on the availability of structural information for the biological target.

Ligand-Based Design

In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These strategies are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, which is a phenethylamine (B48288) derivative, LBDD would involve analyzing a set of known active and inactive molecules that are structurally related to it. nih.gov

One of the primary LBDD techniques is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target receptor. For this compound, a hypothetical pharmacophore could include a hydrophobic aromatic ring, a positively ionizable amine, and a hydrogen bond acceptor (the ester group), all at specific distances from each other.

Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR) . QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents on the benzene ring or modifications to the ethylamine side chain. nih.gov By measuring the biological activity of these analogs (e.g., their ability to inhibit a specific monoamine transporter), a QSAR model could be built to predict the activity of unsynthesized derivatives, thereby guiding the synthesis of more potent compounds. nih.gov

Structure-Based Design

When the three-dimensional structure of the biological target, such as a monoamine transporter, is known, structure-based drug design (SBDD) becomes a powerful tool. nih.govnih.gov Recent advances in structural biology have provided crystal structures of key transporters like the dopamine (B1211576) and serotonin (B10506) transporters, which are potential targets for phenethylamine compounds. nih.gov

Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A docking study of this compound into the binding site of a monoamine transporter could reveal key interactions, such as hydrogen bonds between the methylamino group and polar residues in the receptor, or hydrophobic interactions between the benzene ring and nonpolar pockets. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex. MD simulations provide a dynamic view of the binding event, allowing researchers to observe the conformational changes in both the ligand and the protein over time, and to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. nih.gov

Design PrincipleMethodologyApplication to this compound
Ligand-Based Pharmacophore ModelingIdentification of key chemical features for biological activity based on known active analogs.
QSARPredicting the biological activity of novel derivatives based on their structural properties.
Structure-Based Molecular DockingPredicting the binding pose and key interactions within the active site of a target protein.
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex to assess stability and binding affinity.

Virtual Screening and Lead Optimization Strategies for Derivatives

Building upon the principles of ligand- and structure-based design, computational methods can be used to screen large libraries of compounds and to refine promising "hit" molecules into "lead" compounds with improved properties.

Virtual Screening

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimentally screening large compound libraries.

Ligand-Based Virtual Screening (LBVS): If a reliable pharmacophore model has been developed for a set of active compounds related to this compound, this model can be used as a 3D query to search for other molecules in a database that fit the pharmacophore. nih.gov

Structure-Based Virtual Screening (SBVS): With a 3D structure of the target protein, molecular docking can be used to screen vast libraries of compounds. nih.govresearchgate.netfrontiersin.org In the context of this compound derivatives, a library of commercially available or synthetically accessible benzoic acid and phenethylamine derivatives could be docked into the active site of a relevant monoamine transporter. nih.govnih.gov The top-scoring compounds would then be selected for experimental testing.

Lead Optimization

Once a "hit" compound is identified through virtual screening or initial experimental assays, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this iterative process. depositolegale.itnih.govucl.ac.uknih.gov

For a lead compound derived from this compound, computational chemists could explore various chemical modifications. For example, they could investigate the effect of adding different substituents to the benzene ring to enhance binding affinity or to block metabolic pathways. Free energy perturbation (FEP) is a rigorous computational method that can accurately predict the change in binding affinity resulting from small chemical modifications, providing valuable guidance for synthetic efforts. depositolegale.it

The process of lead optimization is often guided by a "design-make-test-analyze" cycle, where computational design informs the synthesis of new compounds, which are then tested experimentally, and the results are analyzed to inform the next round of design.

StrategyComputational MethodObjective for Derivatives of this compound
Virtual Screening Ligand-Based Virtual ScreeningTo identify novel scaffolds with similar pharmacophoric features.
Structure-Based Virtual ScreeningTo identify new compounds that are predicted to bind to the target protein with high affinity.
Lead Optimization Free Energy Perturbation (FEP)To quantitatively predict the impact of chemical modifications on binding potency.
ADMET PredictionTo computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of derivatives.

Biological and Biochemical Studies in Vitro and Molecular Level of Methyl 3 2 Methylamino Ethyl Benzoate and Its Analogues

Enzymatic Interactions and Modulation

The ability of small molecules to interact with and modulate the activity of enzymes is a critical area of research, underpinning the development of new therapeutic agents. This section explores the enzymatic interactions of benzoate (B1203000) derivatives, focusing on enzyme inhibition and the modulation of key neurological systems.

Investigation of Enzyme Inhibition and Activation Mechanisms (e.g., DNA Gyrase Inhibition by Derivatives)

While specific studies on the DNA gyrase inhibitory activity of Methyl 3-(2-(methylamino)ethyl)benzoate are not prominent in the literature, research on related benzoate derivatives has demonstrated the potential for this class of compounds to target this essential bacterial enzyme. DNA gyrase, a type II topoisomerase, is a well-validated target for antibiotics due to its crucial role in DNA replication and transcription.

Derivatives of gallic acid, a phenolic acid related to benzoic acid, have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov For instance, digallic acid and other gallate derivatives with long hydrophobic chains, such as dodecyl gallate, have been shown to be effective inhibitors. nih.gov These compounds act as competitive inhibitors of the ATPase activity of DNA gyrase, binding to a cavity near the ATP-binding site on the GyrB subunit. nih.gov This inhibition prevents the enzyme from carrying out its function, ultimately leading to bacterial cell death. nih.gov

Furthermore, benzothiazole-based compounds, which can be considered structural analogues in the broader context of aromatic inhibitors, have been developed as potent DNA gyrase inhibitors with activity against clinically important pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govresearchgate.net, rsc.org Optimization of these scaffolds, including modifications to the substituent groups, has led to improved solubility and enhanced inhibitory activity against both DNA gyrase and the related enzyme, topoisomerase IV. nih.gov

The table below summarizes the inhibitory activities of some benzoate-related derivatives against DNA gyrase.

Compound/Derivative ClassTarget Enzyme(s)Mechanism of InhibitionKey Findings
Digallic Acid & Gallate Derivatives DNA Gyrase, Topoisomerase IVCompetitive inhibition of ATPase activityPotent inhibition, with activity correlated to the length of the hydrophobic chain. nih.gov
Benzothiazole Derivatives DNA Gyrase, Topoisomerase IVNot specifiedPotent activity against Gram-negative bacteria; solubility and efficacy can be improved through structural modification. nih.gov
Coumarin-Based Inhibitors (with hydroxybenzoate moiety) DNA GyraseCompetitive inhibition of ATPase activityThe isopentenyl moiety on the hydroxybenzoate group is crucial for binding affinity to the gyrase. researchgate.net

Studies on Cholinergic and Dopaminergic System Modulation at a Molecular Level

The cholinergic and dopaminergic systems are critical for a wide range of physiological functions, including movement, mood, and cognition. wikipedia.org Several studies on analogues of this compound suggest that benzoate derivatives can modulate these neurotransmitter systems at a molecular level.

Research on sodium benzoate, a simple benzoate analogue, has shown that it can stimulate the production of dopamine (B1211576) in dopaminergic neuronal cells. nih.gov This effect is mediated through the upregulation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov The proposed mechanism involves the activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of the tyrosine hydroxylase gene. nih.gov Oral administration of sodium benzoate has been observed to increase dopamine levels in the striatum of mice. nih.gov

Furthermore, compounds with structural similarities to the (methylamino)ethyl side chain of the target molecule, such as cathinones, are known to have significant effects on both dopaminergic and cholinergic systems. Cathinone can stimulate the release of dopamine and inhibit the reuptake of other monoamines. wikipedia.org It can also indirectly affect cholinergic signaling by blocking prejunctional adrenergic receptors and activating certain serotonin (B10506) receptors, which in turn can inhibit smooth muscle contraction. wikipedia.org Procaine, an amino ester local anesthetic, has also been shown to increase dopamine and serotonin levels in the brain. wikipedia.org

The table below outlines the observed effects of related compounds on the cholinergic and dopaminergic systems.

CompoundSystem(s) AffectedMolecular-Level Effect
Sodium Benzoate DopaminergicUpregulates tyrosine hydroxylase expression via CREB activation, leading to increased dopamine synthesis. nih.gov
Cathinone Dopaminergic, CholinergicStimulates dopamine release; inhibits monoamine reuptake; modulates cholinergic activity indirectly. wikipedia.org
Procaine Dopaminergic, SerotonergicIncreases levels of dopamine and serotonin in the brain. wikipedia.org

Impact on Cellular Signaling Pathways (Molecular Level)

Beyond direct enzyme and receptor interactions, benzoate analogues can influence fundamental cellular signaling pathways. Studies on sodium benzoate have revealed its capacity to impact pathways related to stress response, cell survival, and inflammation.

In the nematode Caenorhabditis elegans, sodium benzoate has been shown to induce fat accumulation and reduce lifespan by inhibiting the SKN-1/Nrf2 signaling pathway. nih.gov, nih.gov This pathway is a critical regulator of the cellular response to oxidative stress. nih.gov Inhibition of this pathway by sodium benzoate leads to increased oxidative stress and has been linked to effects on liver and kidney function in rats. nih.gov

In mammalian cells, sodium benzoate has been reported to induce cytotoxicity in a dose-dependent manner. researchgate.net It can trigger apoptosis, disrupt calcium homeostasis, and alter the mitochondrial membrane potential. researchgate.net Furthermore, in cardiac tissues of rats, sodium benzoate has been shown to activate caspase-3, a key executioner enzyme in apoptosis, and stimulate autophagy in a dose-dependent manner, indicating its potential to modulate fundamental cellular life and death processes. ekb.eg Sodium benzoate can also stimulate the secretion of pro-inflammatory cytokines through reactive oxygen species (ROS) signaling, which activates NF-κB via MAP kinase pathways. ucl.ac.uk

Biosynthetic Pathways and Biocatalysis

The synthesis of benzoate esters can be achieved through both natural biosynthetic pathways in organisms and through biocatalytic methods in a laboratory setting. This section explores the enzymatic routes to the formation of these compounds.

Exploration of Enzymatic Biosynthesis (e.g., BAHD acyltransferase activity for related benzoate esters)

The biosynthesis of methyl benzoate in plants is a well-studied process. frontiersin.org In many plant species, it is synthesized from benzoic acid and S-adenosyl-L-methionine (SAM) by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov

More recently, a novel biosynthetic route involving the BAHD family of acyltransferases has been identified. frontiersin.org In the lily Lilium oriental hybrid 'Siberia', a BAHD acyltransferase designated LoAAT1 has been shown to be responsible for the formation of both ethyl benzoate and methyl benzoate. frontiersin.org This enzyme utilizes benzoyl-CoA and the corresponding alcohol (ethanol or methanol) as substrates. frontiersin.org This discovery represents an alternative mechanism for the formation of benzoate esters in plants. frontiersin.org The enzymatic synthesis of methyl benzoate has also been demonstrated in vitro using lipase (B570770) from Candida rugosa in an organic medium. nih.gov

The table below details the enzymes involved in the biosynthesis of related benzoate esters.

EnzymeSubstratesProductOrganism/Source
S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) Benzoic acid, S-adenosyl-L-methionineMethyl benzoateSnapdragon (Antirrhinum majus) nih.gov
BAHD acyltransferase (LoAAT1) Benzoyl-CoA, Methanol (B129727)/EthanolMethyl benzoate, Ethyl benzoateLily (Lilium oriental hybrid 'Siberia') frontiersin.org
Lipase Benzoic acid, MethanolMethyl benzoateCandida rugosa nih.gov

Biotransformation Studies of Related Benzoate Esters

The metabolism and biotransformation of benzoate esters and related compounds have been investigated in various biological systems. For example, studies on the metabolism of potassium para-aminobenzoate in rats have shown that it is metabolized into several key products, including p-aminobenzoylacetyl ester, p-aminobenzoylglucuronide, and p-aminobenzoylglycine. nih.gov Chronic administration of para-aminobenzoate was found to stimulate its own metabolism, leading to increased excretion of its metabolites over time. nih.gov

Engineered microorganisms have also been utilized for the biotransformation of benzoates. In one study, recombinant Escherichia coli expressing benzoate-CoA ligase and benzophenone (B1666685) synthase were able to transform sodium benzoate into 2,4,6-trihydroxybenzophenone. rsc.org, researchgate.net This demonstrates the potential for using engineered metabolic pathways to produce more complex derivatives from simple benzoate precursors. rsc.org

Molecular Target Identification and Characterization

The initial step in understanding the biological effects of a compound like this compound involves identifying and characterizing its molecular targets. This is primarily achieved through a combination of in-vitro assays and computational modeling.

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays are crucial for identifying the primary molecular targets of a new chemical entity and for understanding its potential pharmacological effects. The core principle of these assays is to measure the interaction between the compound of interest and a target receptor, often by using a radiolabeled ligand that is known to bind to the receptor.

A standard method is the competitive binding assay. In this setup, a constant concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The compound of interest, in this case, this compound, is then added in increasing concentrations. By measuring the displacement of the radiolabeled ligand, the affinity of the test compound for the receptor can be determined.

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the test compound required to displace 50% of the specific binding of the radiolabeled ligand. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and the affinity of the radiolabeled ligand for the receptor.

Given the structural similarity of this compound to phenethylamine (B48288) derivatives, a relevant screening panel would include a variety of G-protein coupled receptors (GPCRs), particularly those for monoamine neurotransmitters such as serotonin (5-HT), dopamine (D), and norepinephrine (B1679862) (NE) receptors.

Illustrative Data Table for Receptor Binding Affinity:

The following table is a hypothetical representation of data that could be generated from receptor binding assays for a compound like this compound, based on activities of related phenethylamine compounds.

Receptor SubtypeKi (nM)
5-HT1A>1000
5-HT2A150
5-HT2C250
D1>1000
D2800
α1-adrenergic500
α2-adrenergic900
H1>1000

This table is for illustrative purposes only. The values are not actual experimental data for this compound.

To gain a deeper understanding of how this compound interacts with its potential molecular targets at an atomic level, protein-ligand interaction analysis is employed. This can be achieved through experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, or through computational methods such as molecular docking and molecular dynamics simulations.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A three-dimensional model of the target protein is used, and the ligand is computationally "docked" into the binding site. A scoring function is then used to estimate the binding affinity and to identify the most likely binding pose.

Illustrative Data Table for Molecular Docking Interactions:

This table provides a hypothetical summary of potential interactions identified through molecular docking of this compound with a hypothetical receptor binding site.

Interacting ResidueInteraction TypeDistance (Å)
Aspartic Acid 115Hydrogen Bond (with amine)2.8
Phenylalanine 250π-π Stacking (with phenyl ring)4.5
Serine 150Hydrogen Bond (with ester carbonyl)3.1
Leucine 200Hydrophobic Interaction3.9
Tryptophan 246Hydrophobic Interaction4.2

This table is for illustrative purposes only. The residues and distances are hypothetical and not based on experimental data for this compound.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide insights into the dynamic nature of the interaction and can help to refine the binding pose and estimate the binding free energy more accurately.

Environmental Fate and Degradation Pathways of Benzoate Esters

Chemical Hydrolysis in Environmental Media

Chemical hydrolysis is a significant abiotic degradation pathway for benzoate (B1203000) esters. This process involves the cleavage of the ester bond, yielding the parent benzoic acid and the corresponding alcohol. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. psu.edunist.gov

The reaction can be catalyzed by acids, bases (saponification), or proceed neutrally with water, though rates are typically slow in neutral water at ambient temperatures. psu.edunist.gov Studies on various methyl benzoates demonstrate that hydrolysis is significantly accelerated in high-temperature water (250–300 °C) and in slightly alkaline solutions (e.g., 2% KOH). psu.edu For instance, even sterically hindered esters that are resistant to hydrolysis under normal conditions can be broken down at elevated temperatures and pH. psu.eduacs.org

The structure of the ester itself plays a role in its stability. Research comparing a series of linear homologous benzoate esters found that methyl benzoate exhibited greater metabolic stability in rat plasma compared to its ethyl, n-propyl, and n-butyl counterparts, suggesting that the size of the alkyl group can influence the rate of hydrolysis. nih.gov

Interactive Table: Comparative Hydrolysis Half-Life of Benzoate Esters Below is a summary of research findings on the hydrolysis of various benzoate esters under different conditions, illustrating the influence of structure and medium on stability.

CompoundMediumHalf-Life (t₁/₂) (minutes)Reference
Methyl benzoateBase (Alkaline)14 nih.gov
Ethyl benzoateBase (Alkaline)14 nih.gov
n-Propyl benzoateBase (Alkaline)19 nih.gov
n-Butyl benzoateBase (Alkaline)21 nih.gov
Methyl benzoateRat Plasma36 nih.gov
Ethyl benzoateRat Plasma17 nih.gov
Methyl benzoateRat Liver Microsomes15 nih.gov
Ethyl benzoateRat Liver Microsomes12 nih.gov

Photolytic Degradation Mechanisms

Photolytic degradation, initiated by the absorption of sunlight, represents another potential environmental fate for benzoate esters. These compounds can act as photosensitization catalysts, participating in and promoting photochemical reactions. nih.gov

Research has shown that certain benzoate esters, such as methyl 4-fluorobenzoate, can effectively catalyze direct C(sp³)–H fluorinations under light exposure. nih.gov This reactivity suggests that the benzoate moiety is capable of absorbing light energy and initiating chemical transformations. In an environmental context, this could lead to the degradation of the molecule or its interaction with other substances present in sunlit surface waters. While specific photolytic pathways for Methyl 3-(2-(methylamino)ethyl)benzoate are not documented, the established photochemical activity of the benzoate structure indicates its potential susceptibility to degradation via solar radiation. nih.gov

Microbial and Enzymatic Biodegradation Studies

Biodegradation is a critical pathway for the removal of benzoate esters from the environment. These compounds are generally considered to be biodegradable by a wide range of microorganisms. chemrxiv.org The primary step in this process is the enzymatic hydrolysis of the ester linkage by esterases, such as carboxylesterases, which are common in microbial systems. nih.govnih.gov This cleavage results in the formation of benzoic acid and an alcohol.

The resulting benzoic acid is a key intermediate that is readily metabolized by many bacteria. nih.gov Species from the genus Pseudomonas, for example, are well-known for their ability to degrade benzoic acid, typically through the β-ketoadipate pathway, which breaks the aromatic ring and funnels the products into central metabolism. nih.govnih.gov Biodegradation can occur under both aerobic and anaerobic conditions, though the specific pathways and microbial consortia involved may differ. frontiersin.orgasm.org

The rate and extent of biodegradation are influenced by several factors, including the concentration of the compound, temperature, and pH. nih.gov Studies on Pseudomonas sp. SCB32 showed optimal degradation of benzoic acid at a concentration of 800 mg L⁻¹ and a pH of 7.0. nih.gov

Interactive Table: Microbial Degradation of Benzoic Acid This table summarizes the degradation characteristics of benzoic acid by a specific bacterial strain, highlighting the efficiency of microbial metabolism.

MicroorganismSubstrateConcentrationTime (hours)Degradation RateOptimal ConditionsReference
Pseudomonas sp. SCB32Benzoic Acid800 mg L⁻¹24>97.0%pH 7.0 nih.gov

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of this compound is determined by the cumulative efficiency of the degradation pathways discussed. While benzoate esters are generally biodegradable, their persistence can vary based on environmental conditions and concentration. chemrxiv.org If the rate of introduction into the environment exceeds the rate of degradation, accumulation in aquatic ecosystems could occur. chemrxiv.org For some benzoate compounds, such as emamectin (B195283) benzoate, persistence in sediment is a notable concern, leading to the establishment of long-term environmental quality standards. sepa.org.uk

The primary transformation products resulting from the initial degradation of this compound are predictable based on established chemical and biological pathways.

From Hydrolysis and Esterase Activity: The cleavage of the ester bond will produce benzoic acid and 3-(2-(methylamino)ethyl)methanol .

Further Degradation: Benzoic acid is a common natural product and is typically degraded further by microorganisms. Under aerobic conditions, it is converted via pathways like the β-ketoadipate pathway into central metabolites such as succinate and acetyl-CoA . nih.gov In engineered biological systems, benzoate has been transformed into other molecules like 2,4,6-trihydroxybenzophenone. nih.gov

Interactive Table: Potential Transformation Products of this compound This table outlines the expected breakdown products of the target compound through major environmental degradation routes.

Degradation PathwayInitial ProductsPotential Subsequent Products
Chemical HydrolysisBenzoic acid, 3-(2-(methylamino)ethyl)methanol-
Microbial BiodegradationBenzoic acid, 3-(2-(methylamino)ethyl)methanolSuccinate, Acetyl-CoA (from benzoic acid)
Photolytic DegradationVarious photoproducts (pathway-specific)-

Advanced Research Methodologies in the Study of Methyl 3 2 Methylamino Ethyl Benzoate

Automation and High-Throughput Screening in Synthesis and Analysis

The synthesis and analysis of derivatives of Methyl 3-(2-(methylamino)ethyl)benzoate can be dramatically accelerated through automation and high-throughput screening (HTS). These technologies allow for the parallel execution of numerous reactions and subsequent analyses, which is invaluable for exploring a wide chemical space and optimizing reaction conditions.

Automated synthesis platforms can perform entire chemical synthesis processes with minimal human intervention. sigmaaldrich.com For a compound like this compound, this would involve the automated dispensing of starting materials, such as a suitable benzoic acid precursor and an aminoethyl-containing reagent, into a multi-well plate. The platform can then manage reaction parameters like temperature, stirring, and reaction time, followed by automated work-up and purification steps. nih.gov This approach is particularly beneficial for creating libraries of related compounds by varying the substituents on the aromatic ring or the amine. vapourtec.com

High-throughput screening is then employed to rapidly assess the properties of the synthesized library. For instance, if the goal is to identify derivatives with specific binding affinities, automated assays can be run in parallel. nih.govrsc.org Desorption electrospray ionization mass spectrometry (DESI-MS) is one such technique that can screen thousands of reactions in a very short time at minute scales. prf.org

Table 1: Example of a High-Throughput Screening Campaign for the Synthesis of this compound Analogs

Well IDBenzoate (B1203000) PrecursorAmine ReagentCatalystSolventYield (%)Purity (%)
A1Methyl 3-(bromomethyl)benzoateMethylamine (B109427)Pd(OAc)2Toluene6592
A2Methyl 3-(bromomethyl)benzoateEthylamine (B1201723)PdCl2(dppf)Dioxane7295
B1Methyl 3-formylbenzoateMethylamineNaBH(OAc)3DCM8598
B2Methyl 3-formylbenzoateEthylamineNaBH4Methanol (B129727)8196

This table represents hypothetical data from an H-TS experiment to optimize the synthesis of this compound and its analogs, demonstrating how different parameters can be rapidly tested.

The integration of automated synthesis and HTS significantly shortens the discovery cycle times in medicinal chemistry. nih.gov

Application of Advanced Spectroscopic Probes

The unambiguous structural elucidation of this compound and its reaction products relies heavily on advanced spectroscopic techniques. While standard methods like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are fundamental, more advanced probes provide deeper structural insights. studypug.com

Two-dimensional NMR (2D NMR) techniques are particularly powerful. openpubglobal.com For a molecule like this compound, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range correlations (2-3 bonds), which is crucial for piecing together the molecular structure, for instance, by showing the correlation between the carbonyl carbon and the protons of the methoxy (B1213986) group and the aromatic ring. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks, such as those within the ethyl chain and the aromatic ring. openpubglobal.com

The use of quantitative 1H-NMR (qNMR) can be applied to determine the concentration of the compound in a sample with high precision, which is valuable for reaction monitoring and purity assessment. nih.gov

Table 2: Representative 2D NMR Correlations for this compound

2D NMR ExperimentCorrelating NucleiExpected Key CorrelationsStructural Information Confirmed
COSY ¹H - ¹HH-4' to H-5' and H-6'Connectivity within the ethyl side chain
Aromatic protonsCoupling patterns of the benzene (B151609) ring
HSQC ¹H - ¹³C (1-bond)CH3-O (methoxy) to C (methoxy)Assignment of methoxy group
Aromatic CH to aromatic CAssignment of aromatic carbons
HMBC ¹H - ¹³C (2-3 bonds)Methoxy protons to carbonyl carbonEster functionality confirmation
Aromatic protons to carbonyl carbonPosition of the ester group on the ring

This table illustrates the type of structural information that can be obtained from various 2D NMR experiments for this compound.

Ultrafast 2D NMR is an emerging technique that can acquire 2D spectra in a single scan, making it ideal for monitoring reactions in real-time or for high-throughput analysis of complex mixtures. nih.govweizmann.ac.il

Microfluidic Systems for Reaction Optimization and Analysis

Microfluidic systems, or "lab-on-a-chip" technology, offer a powerful platform for the synthesis and analysis of small molecules like this compound. elveflow.com These systems handle minute quantities of fluids in channels with micrometer dimensions, providing significant advantages in terms of reaction control, speed, and safety. cam.ac.uk

For the synthesis of this compound, a microfluidic reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, allowing for highly exothermic or fast reactions to be performed safely and with high selectivity. cam.ac.uk This is particularly useful for optimizing reaction conditions, as a large number of experiments can be conducted sequentially in a short amount of time with minimal reagent consumption. acs.org

An integrated microfluidic system can be coupled with online analytical techniques like HPLC or mass spectrometry, enabling real-time monitoring of the reaction progress. acs.org This allows for the rapid construction of reaction data libraries and the optimization of reaction yield and purity. acs.org For instance, the synthesis could be optimized by systematically varying the flow rates of the reactants and the temperature of the reactor, with the output being continuously analyzed. nih.gov

Table 3: Hypothetical Data from a Microfluidic Reaction Optimization

ExperimentFlow Rate (µL/min)Temperature (°C)Residence Time (s)Yield (%)
110806075
220803068
3101006092
4201003088

This table provides an example of how a microfluidic system can be used to rapidly screen different reaction conditions to find the optimal settings for the synthesis of this compound.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

In the context of this compound, ML models can be trained on existing chemical reaction data to predict the optimal conditions for its synthesis, potentially reducing the need for extensive experimental screening. beilstein-journals.orgnih.gov For example, an algorithm could suggest the best catalyst, solvent, and temperature to maximize the yield and purity of the product. nih.gov

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can estimate the physicochemical and biological properties of this compound and its derivatives before they are synthesized. nih.govresearchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Table 4: Example of a QSPR Prediction for this compound Analogs

Compound AnalogMolecular WeightLogP (Predicted)Water Solubility (mg/L, Predicted)
This compound 193.242.15850
Analog 1 (4-fluoro)211.232.30720
Analog 2 (N-ethyl)207.272.45680
Analog 3 (propyl ester)221.292.85450

This table shows hypothetical QSPR predictions for the target compound and some of its virtual analogs. Such data helps in selecting which compounds to synthesize.

The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, the robot performs them, and the results are fed back to the AI to refine its models for the next round of experiments. acs.org This accelerates the discovery and optimization process significantly.

Future Perspectives and Unexplored Research Avenues for Methyl 3 2 Methylamino Ethyl Benzoate

Development of Next-Generation Synthetic Strategies

The synthesis of Methyl 3-(2-(methylamino)ethyl)benzoate, while not widely documented, can be envisioned through classical multi-step organic chemistry routes. However, future research should prioritize the development of more efficient, sustainable, and scalable synthetic strategies.

Future synthetic explorations could focus on greener and more atom-economical methods. One promising avenue is the use of reusable solid acid catalysts for the esterification of a suitable benzoic acid precursor. mdpi.com Traditional methods often rely on soluble acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste. mdpi.com The development of heterogeneous catalysts, such as titanium-zirconium solid acids, could offer high yields, simple product separation, and catalyst recyclability, aligning with the principles of green chemistry. mdpi.com

Another area for development is the application of advanced synthetic technologies like microwave-assisted synthesis or continuous flow chemistry. Microwave reactors can dramatically reduce reaction times and potentially improve yields for esterification reactions. uwlax.edu Flow chemistry offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and a straightforward path to scalability, which would be essential for producing larger quantities of the compound for further research.

A comparative overview of potential future synthetic approaches is presented below.

Synthetic Strategy Potential Advantages Key Research Focus Illustrative Precursors
Heterogeneous Catalysis Environmentally benign, catalyst reusability, simplified workup. mdpi.comDevelopment of novel solid acid catalysts (e.g., metal oxides, zeolites) for the esterification step.3-(2-(methylamino)ethyl)benzoic acid + Methanol (B129727)
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency, higher yields. uwlax.eduOptimization of microwave parameters (temperature, time, power) for esterification and/or amine formation.Benzoic acid, Methanol youtube.com
Continuous Flow Chemistry High scalability, enhanced safety, precise process control, potential for multi-step telescoping.Designing and optimizing a flow reactor setup for one or more synthetic steps.3-bromo-ethylbenzene, Methylamine (B109427), Carbon Monoxide, Methanol (via carbonylation)
Biocatalysis / Chemoenzymatic High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact.Screening for lipases or esterases for the esterification step; identifying enzymes for selective N-methylation.3-(2-aminoethyl)benzoic acid, S-adenosyl methionine (for N-methylation)

Deeper Elucidation of Biochemical and Molecular Mechanisms

The core structure of this compound is a substituted N-methylphenethylamine. wikipedia.orgwikipedia.org Compounds of this class are known to interact with various biological targets, primarily within the central nervous system, by modulating monoamine neurotransmitter systems. wikipedia.orgnih.gov Future research should aim to determine if this specific compound exhibits any bioactivity and, if so, to elucidate its molecular mechanisms.

Given its structural similarity to endogenous trace amines and other phenethylamine (B48288) derivatives, a primary area of investigation would be its interaction with monoamine transporters and receptors. wikipedia.orgbiomolther.org Specifically, its potential to bind to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and trace amine-associated receptors (TAARs), particularly TAAR1, should be systematically evaluated. wikipedia.orgbiomolther.org Initial screening could involve competitive binding assays using radiolabeled ligands for these targets.

Computational methods such as molecular docking could be employed to predict the binding affinity and orientation of this compound within the binding sites of these proteins. researchgate.net Such in silico studies can guide experimental work and help rationalize structure-activity relationships. Should initial binding be confirmed, subsequent functional assays, such as neurotransmitter uptake inhibition or receptor activation assays, would be crucial to determine the compound's functional effect (e.g., agonist, antagonist, or reuptake inhibitor). biomolther.org

Potential Molecular Target Rationale for Investigation Proposed Experimental Technique
Dopamine Transporter (DAT) The phenethylamine scaffold is a common feature in DAT ligands. biomolther.orgRadioligand binding assays; in vitro dopamine uptake inhibition assays.
Norepinephrine Transporter (NET) Structural similarity to norepinephrine and other NET-targeting compounds.Radioligand binding assays; in vitro norepinephrine uptake inhibition assays.
Serotonin Transporter (SERT) The phenethylamine backbone is present in some serotonin-releasing agents. researchgate.netRadioligand binding assays; in vitro serotonin uptake inhibition assays.
Trace Amine-Associated Receptor 1 (TAAR1) N-methylphenethylamine is an endogenous ligand for TAAR1. wikipedia.orgCell-based reporter gene assays (e.g., cAMP accumulation) in TAAR1-expressing cells.
Monoamine Oxidases (MAO-A/B) N-methylphenethylamine is a substrate for both MAO-A and MAO-B. wikipedia.orgIn vitro enzyme inhibition assays using purified MAO-A and MAO-B.

Exploration of Novel Applications in Materials Science

The bifunctional nature of this compound, possessing both an amine-functionalized aromatic ring and an ester group, makes it an intriguing building block for novel materials. organic-chemistry.orgrsc.org Future research in this domain is entirely exploratory but holds significant potential.

One promising avenue is its use as a monomer or functionalizing agent in the synthesis of advanced polymers. Amine-functionalized aromatic compounds are precursors to porous organic polymers (POPs) and hyper-crosslinked polymers (HCPs), which have applications in gas capture and storage, particularly for CO2. rsc.orgrsc.orgosti.govnih.gov The secondary amine group could be used to link to other monomers or to be grafted onto a pre-existing polymer backbone, imparting specific chemical properties. osti.govresearchgate.net

The ester functional group could be exploited for post-polymerization modification. For example, hydrolysis of the ester to a carboxylic acid could introduce anionic sites into the polymer, while reduction could yield hydroxyl groups, allowing for further cross-linking or functionalization. The molecule could also be investigated as a component in the formulation of corrosion inhibitors, where amine and aromatic functionalities are often beneficial for surface adhesion and protection of metals.

Potential Application Area Key Molecular Features Proposed Research Direction Characterization Techniques
Porous Organic Polymers (POPs) Amine-functionalized aromatic ring. rsc.orgrsc.orgUse as a monomer or cross-linker in polymerization reactions (e.g., condensation, coupling).BET surface area analysis, Gas (CO2, N2) adsorption isotherms, SEM, TGA.
Functional Polymer Additives Secondary amine and ester groups.Grafting onto existing polymer backbones (e.g., PVC, polystyrene) to modify surface properties.FTIR, NMR, Contact Angle Measurement, XPS.
Corrosion Inhibitors Aromatic ring, nitrogen heteroatom.Electrochemical studies of metal coupons in corrosive media with the compound as an additive.Potentiodynamic polarization, Electrochemical Impedance Spectroscopy (EIS).
Precursor for Self-Assembled Monolayers (SAMs) Amine group for surface anchoring.Deposition on activated surfaces (e.g., gold, silicon oxide) and study of layer formation.Atomic Force Microscopy (AFM), Ellipsometry, X-ray Photoelectron Spectroscopy (XPS).

Interdisciplinary Research Collaborations and Translational Studies (non-clinical)

Realizing the full potential of this compound necessitates a departure from siloed research efforts towards integrated, interdisciplinary collaborations. The journey from novel synthesis to functional application requires a convergence of expertise from synthetic organic chemistry, biochemistry, computational modeling, and materials science. nih.gov

A translational research approach, which aims to bridge fundamental discoveries with practical applications, is paramount. nih.govpharmafeatures.com In a non-clinical context, this involves a structured pipeline of investigation. For instance, synthetic chemists could develop efficient routes to the compound and its analogues, providing these to biochemists for systematic screening against a panel of biological targets. bjournal.org Positive "hits" from these screens could then be fed back to computational chemists to build predictive structure-activity relationship (SAR) models, which in turn guide the next round of synthesis. biomolther.org

Similarly, collaborations between synthetic chemists and materials scientists are crucial for exploring its use in functional materials. rsc.org Chemists can provide the monomer, while materials scientists can polymerize it and characterize the resulting material's properties, such as porosity or conductivity. osti.gov Such a collaborative cycle accelerates the discovery process, enabling a more rapid and efficient exploration of the compound's application space, whether as a potential biochemical probe or as a precursor to a high-performance polymer. This structured, team-based approach is essential for translating a molecule from a mere chemical structure into a tool with tangible scientific or technological value. nih.gov

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to minimize hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to identify byproducts.

How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structural analogs?

Basic Research Question

  • 1H NMR :
    • Aromatic protons (6.8–7.5 ppm, multiplet for substituted benzene).
    • Methylaminoethyl chain signals: N–CH3 (~2.2 ppm), CH2 groups (~2.6–3.1 ppm).
  • IR : Ester carbonyl stretch (~1720 cm⁻¹) and N–H bend (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 283.36 (free base) .

Q. Advanced Validation :

  • Compare with analogs like Ethyl 2-(aminomethyl)benzoate (), where ester group shifts (e.g., ethyl vs. methyl) alter spectral peaks.

What in vitro and in vivo models are suitable for studying the nootropic effects of this compound (PRL-8-53)?

Advanced Research Question

  • In Vitro :
    • Receptor Binding Assays : Screen for affinity to acetylcholine or NMDA receptors.
    • Neuronal Cell Cultures : Measure synaptic plasticity markers (e.g., BDNF).
  • In Vivo :
    • Rodent Memory Tests : Morris water maze or passive avoidance to assess cognitive enhancement .
Study TypeModelKey MetricsReference
Human TrialsMemory RetentionDose-dependent improvement

Methodological Note : Use dose ranges of 5–10 mg/kg in rodents, with saline controls.

How do structural modifications (e.g., alkyl chain length, substituents) impact the biological activity of this compound analogs?

Advanced Research Question

  • Propyl Chain Extension (e.g., Methyl 3-{2-[benzyl(methyl)amino]propyl}benzoate, ):
    • Increased lipophilicity may enhance blood-brain barrier penetration.
  • Ester Group Variation (e.g., Ethyl vs. Methyl): Alters metabolic stability .

Q. SAR Analysis Framework :

Synthesize analogs with systematic substitutions.

Test in parallel assays (e.g., receptor binding, cytotoxicity).

What strategies ensure stability and prevent degradation of this compound in long-term storage?

Q. Methodological Focus

  • Storage Conditions :
    • -20°C in airtight, light-protected containers under nitrogen.
    • Avoid aqueous buffers (hydrolysis risk).
  • Stability Testing :
    • Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

How can researchers resolve contradictory data in pharmacokinetic studies of this compound?

Advanced Research Question

  • Case Example : Discrepancies in oral bioavailability due to formulation differences.
  • Resolution Steps :
    • Standardize administration vehicles (e.g., PEG 400 vs. saline).
    • Validate analytical methods (e.g., LC-MS/MS for plasma quantification).
    • Cross-validate with independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.